molecular formula C25H21N3O5 B4026833 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide

2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide

Cat. No.: B4026833
M. Wt: 443.5 g/mol
InChI Key: QACIOMNDTXREJQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Potential therapeutic applications could include the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methyl-2-nitrophenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for coupling reactions, and specific conditions such as elevated temperatures and inert atmospheres to ensure the reactions proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, which can further react to form different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the N-(4-methyl-2-nitrophenyl) group, which may result in different biological activity.

    N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide: Lacks the 3,4-dimethoxyphenyl group, potentially altering its chemical reactivity and applications.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and N-(4-methyl-2-nitrophenyl) groups in 2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)-4-quinolinecarboxamide makes it unique, as these groups can confer specific chemical and biological properties that are not present in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-methyl-2-nitrophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-15-8-10-20(22(12-15)28(30)31)27-25(29)18-14-21(26-19-7-5-4-6-17(18)19)16-9-11-23(32-2)24(13-16)33-3/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACIOMNDTXREJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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